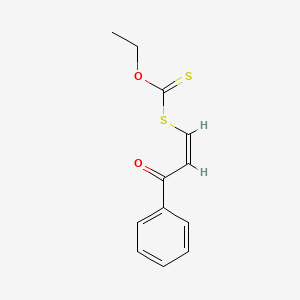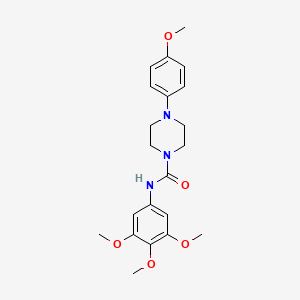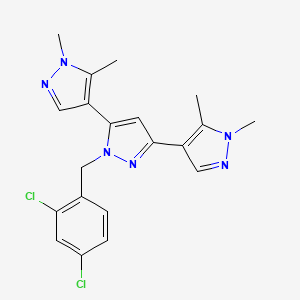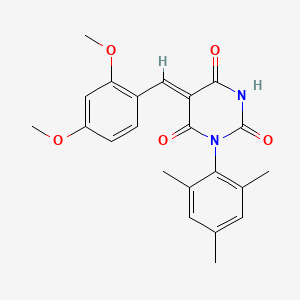![molecular formula C14H11ClF2N2O2 B4700052 6-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]nicotinamide](/img/structure/B4700052.png)
6-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]nicotinamide
説明
6-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]nicotinamide, also known as GSK2330672, is a small molecule inhibitor that is widely used in scientific research. This compound has been found to have potent inhibitory effects on a variety of protein kinases, making it a valuable tool for studying the mechanisms of cellular signaling pathways. In
作用機序
The mechanism of action of 6-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]nicotinamide involves the inhibition of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups from ATP to downstream substrates, thereby inhibiting the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
6-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]nicotinamide has been found to have a variety of biochemical and physiological effects in cellular systems. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Additionally, 6-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]nicotinamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. These effects make 6-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]nicotinamide a valuable tool for studying the regulation of immune and inflammatory responses in cellular systems.
実験室実験の利点と制限
One of the main advantages of 6-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]nicotinamide is its potency as a protein kinase inhibitor. This compound has been found to have IC50 values in the nanomolar range, making it a highly effective tool for studying cellular signaling pathways. Additionally, 6-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]nicotinamide has been found to have good selectivity for certain protein kinases, allowing researchers to study specific signaling pathways without affecting other cellular processes.
One limitation of 6-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]nicotinamide is its potential for off-target effects. While this compound has good selectivity for certain protein kinases, it may still affect other cellular processes that are not directly related to the signaling pathways being studied. Additionally, the high potency of 6-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]nicotinamide may make it difficult to determine the specific effects of this compound on cellular signaling pathways.
将来の方向性
There are many future directions for the use of 6-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]nicotinamide in scientific research. One potential application is the study of the role of protein kinases in the regulation of immune and inflammatory responses. Additionally, 6-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]nicotinamide could be used to study the effects of cellular signaling pathways on the development and progression of various diseases, such as cancer and autoimmune disorders. Finally, the development of new and more selective protein kinase inhibitors could lead to the discovery of new therapeutic targets for the treatment of a variety of diseases.
科学的研究の応用
6-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]nicotinamide has been extensively used in scientific research as a tool for studying cellular signaling pathways. This compound has been found to inhibit a variety of protein kinases, including RIP2, IRAK4, and TAK1. By inhibiting these kinases, 6-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]nicotinamide can be used to study the downstream effects of cellular signaling pathways, including the activation of transcription factors and the regulation of gene expression.
特性
IUPAC Name |
6-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2N2O2/c1-8-6-10(21-14(16)17)3-4-11(8)19-13(20)9-2-5-12(15)18-7-9/h2-7,14H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFKUFYXEJKVRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)NC(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-cyclohexyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4699969.png)
![3-allyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4699973.png)
![1-methyl-5-{[(1-propyl-1H-benzimidazol-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4699990.png)
![1-(2-furylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4699998.png)



![2-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4700025.png)
![N-(5-{2-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4700068.png)

![N-(3-methoxy-5-nitrophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4700080.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B4700089.png)
![N-(4-iodophenyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide](/img/structure/B4700097.png)